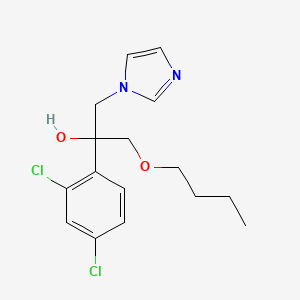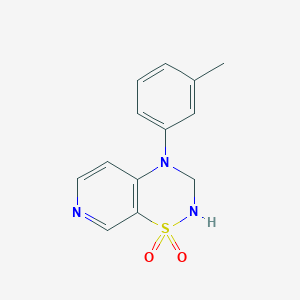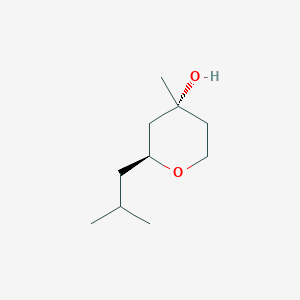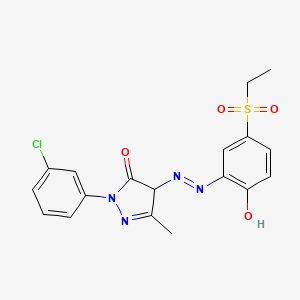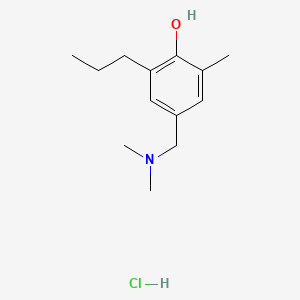
Phenol, 4-(dimethylaminomethyl)-2-methyl-6-propyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Xylenol, alpha(sup 4)-(dimethylamino)-6-propyl-, hydrochloride is a chemical compound that belongs to the class of xylenols. Xylenols are derivatives of phenol with two methyl groups attached to the benzene ring. This particular compound is known for its unique structure, which includes a dimethylamino group and a propyl group, making it distinct from other xylenols.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Xylenol, alpha(sup 4)-(dimethylamino)-6-propyl-, hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,4-xylenol, which is commercially available.
Introduction of Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction using dimethylamine.
Addition of Propyl Group: The propyl group is added via an alkylation reaction using a suitable propylating agent.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Xylenol, alpha(sup 4)-(dimethylamino)-6-propyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated, alkylated, and nitrated derivatives.
Scientific Research Applications
2,4-Xylenol, alpha(sup 4)-(dimethylamino)-6-propyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the manufacture of dyes, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 2,4-Xylenol, alpha(sup 4)-(dimethylamino)-6-propyl-, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the propyl group may influence the compound’s hydrophobicity and membrane permeability. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylphenol: Lacks the dimethylamino and propyl groups, making it less complex.
4-Hydroxy-m-xylene: Similar structure but without the additional functional groups.
2,4-Dimethyl-6-propylphenol: Contains the propyl group but lacks the dimethylamino group.
Uniqueness
2,4-Xylenol, alpha(sup 4)-(dimethylamino)-6-propyl-, hydrochloride is unique due to the presence of both the dimethylamino and propyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
96432-75-6 |
|---|---|
Molecular Formula |
C13H22ClNO |
Molecular Weight |
243.77 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]-2-methyl-6-propylphenol;hydrochloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-5-6-12-8-11(9-14(3)4)7-10(2)13(12)15;/h7-8,15H,5-6,9H2,1-4H3;1H |
InChI Key |
NKUWOJWNNKAIOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC(=C1)CN(C)C)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



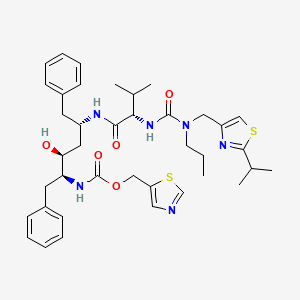
![6-(4-chlorophenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12765022.png)
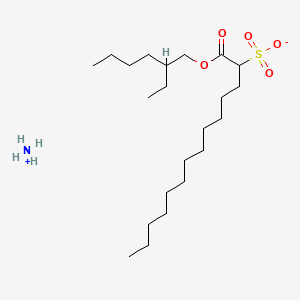
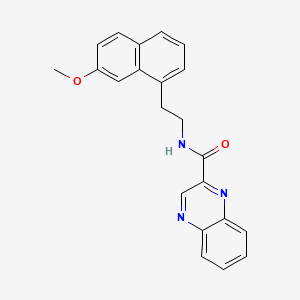
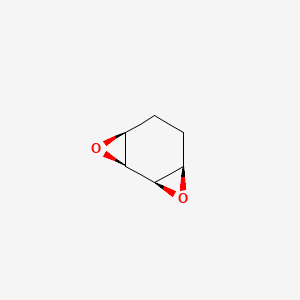
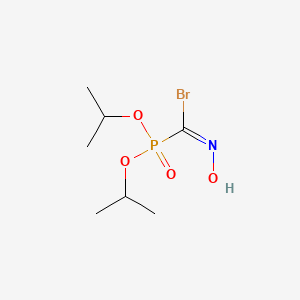
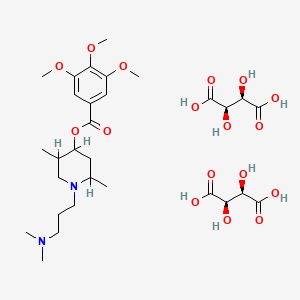
![3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide;hydrochloride](/img/structure/B12765064.png)
